molecular formula C23H15NO2 B15007795 3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Katalognummer: B15007795
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: ZKGNACLKYZGBPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a naphthoquinoline core with methyl and phenyl substituents. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthoquinone derivatives with aniline derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and reaction conditions is critical to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with DNA and proteins, potentially disrupting cellular processes and leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-6-methylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
  • 6-(1,3-Benzothiazol-2-ylthio)-3-methyl-3H-naphthoquinoline-2,7-dione

Uniqueness

3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C23H15NO2

Molekulargewicht

337.4 g/mol

IUPAC-Name

14-methyl-16-phenyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

InChI

InChI=1S/C23H15NO2/c1-24-18-13-7-12-17-20(18)21(15-10-5-6-11-16(15)22(17)25)19(23(24)26)14-8-3-2-4-9-14/h2-13H,1H3

InChI-Schlüssel

ZKGNACLKYZGBPQ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.